AC-430, chemically identified as (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, is an orally bioavailable, highly selective small-molecule inhibitor of Janus kinase 2 (JAK2). In research and preclinical procurement, it serves as a critical tool compound for investigating myeloproliferative neoplasms (MPNs) and autoimmune pathologies driven by aberrant JAK2/STAT signaling. Unlike first-generation pan-JAK inhibitors, AC-430 provides targeted suppression of both wild-type JAK2 and the constitutively active JAK2 V617F mutant, making it a preferred precursor and reference standard for isolating JAK2-dependent mechanisms without inducing broad immunosuppression [1].
Substituting AC-430 with generic pan-JAK inhibitors (e.g., ruxolitinib) or JAK3-preferential inhibitors (e.g., tofacitinib) compromises assay specificity and in vivo model integrity. Pan-JAK inhibitors indiscriminately block JAK1 and JAK3, leading to off-target suppression of common γ-chain cytokines (such as IL-2, IL-4, and IL-15) and resulting in confounding T-cell and NK-cell immunosuppression [1]. For researchers aiming to specifically target erythropoietin or thrombopoietin signaling pathways, or those modeling JAK2 V617F-driven polycythemia vera and myelofibrosis, AC-430's structural selectivity prevents these off-target immunological artifacts, ensuring that observed phenotypic changes are strictly JAK2-mediated [2].
AC-430 demonstrates potent target engagement with an IC50 of 28 nM for JAK2, establishing a highly selective profile compared to broad-spectrum alternatives [1]. When compared to tofacitinib, which primarily inhibits JAK3 (IC50 ~1 nM) and exhibits weaker, non-selective JAK2 inhibition (IC50 ~20 nM), AC-430 allows for the precise isolation of JAK2 signaling pathways without cross-reactivity [2].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 28 nM (JAK2) |
| Comparator Or Baseline | Tofacitinib (JAK3 IC50 ~1 nM; JAK2 IC50 ~20 nM) |
| Quantified Difference | Selective JAK2 inhibition without primary JAK3 affinity |
| Conditions | Cell-free kinase assay |
Procuring a highly selective JAK2 inhibitor prevents confounding immunosuppressive artifacts caused by off-target JAK1/JAK3 blockade in immunological and hematological models.
In cell-based models of myeloproliferative neoplasms, AC-430 maintains high potency against the constitutively active JAK2 V617F mutation, a primary driver of polycythemia vera and myelofibrosis [1]. Unlike older baseline compounds (e.g., AG490) that require micromolar concentrations to achieve mutant suppression, AC-430 effectively inhibits the mutated kinase at low nanomolar concentrations, comparable to or exceeding the mutant-specific efficacy of non-selective clinical benchmarks like ruxolitinib [2].
| Evidence Dimension | Mutant Kinase Suppression |
| Target Compound Data | Potent suppression of JAK2 V617F at low nanomolar concentrations |
| Comparator Or Baseline | Early-generation JAK2 inhibitors (e.g., AG490 requiring micromolar doses) |
| Quantified Difference | Orders of magnitude higher potency against the V617F mutant |
| Conditions | JAK2 V617F-expressing cell-based models |
Essential for oncology researchers who require a potent, selective tool to model and inhibit the specific genetic driver of myeloproliferative neoplasms.
AC-430 is highly optimized for in vivo processability and formulation, demonstrating significant therapeutic efficacy and tolerability at oral doses as low as 10 mg/kg/day in preclinical oncology and autoimmune models [1]. This low effective dose represents a significant material efficiency advantage over first-generation inhibitors that often require higher dosing regimens or intravenous administration to achieve comparable systemic exposure [1].
| Evidence Dimension | Effective In Vivo Dosing |
| Target Compound Data | 10 mg/kg/day (Oral) |
| Comparator Or Baseline | Standard unoptimized small-molecule inhibitors (often requiring >30-50 mg/kg or IV administration) |
| Quantified Difference | Significant efficacy at a low 10 mg/kg/day oral threshold |
| Conditions | Preclinical murine oncology and autoimmune models |
Low-dose oral efficacy reduces total compound consumption per study, lowering procurement costs and improving the reproducibility of long-term in vivo experiments.
Ideal for in vitro and in vivo studies targeting the JAK2 V617F mutation in polycythemia vera, essential thrombocythemia, and primary myelofibrosis, where mutant-specific suppression is required [1].
Procurement is highly recommended for rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) research where investigators must decouple JAK2-mediated inflammation from JAK1/JAK3-driven T-cell responses [2].
Serves as a premium reference standard in biochemical assays to benchmark the selectivity of novel pipeline JAK inhibitors against a validated, highly selective JAK2 baseline [1].